molecular formula C13H11FO2 B1590237 (4-Fluoro-3-phenoxyphenyl)methanol CAS No. 68359-53-5

(4-Fluoro-3-phenoxyphenyl)methanol

Cat. No. B1590237
CAS RN: 68359-53-5
M. Wt: 218.22 g/mol
InChI Key: UFXDRIJUGWOQTP-UHFFFAOYSA-N
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Description

“(4-Fluoro-3-phenoxyphenyl)methanol” is a chemical compound with the empirical formula C13H11FO2 and a molecular weight of 218.22 . It is used in research and development .

Scientific Research Applications

Proton Exchange Membranes in Fuel Cells

The compound (4-Fluoro-3-phenoxyphenyl)methanol, through related chemical structures, has been investigated for its potential in the development of proton exchange membranes (PEMs) for fuel cell applications. Research led by Kim, Robertson, and Guiver in 2008 focused on comb-shaped poly(arylene ether sulfone)s, incorporating a new sulfonated side-chain grafting unit derived from sulfonated 4-fluorobenzophenone. These polymers demonstrated high proton conductivity, making them promising materials for PEMs in fuel cells (Kim, Robertson, & Guiver, 2008).

Fluorescent Chemosensors

The development of fluorescent chemosensors for the detection of metal ions represents another research avenue. A study by Manna, Chowdhury, and Patra in 2020 introduced a phenyl thiadiazole-based Schiff base receptor, displaying excellent selectivity and sensitivity towards Al3+ ions. This receptor could be utilized for the detection of aluminum ions in various environmental and biological contexts (Manna, Chowdhury, & Patra, 2020).

Environmental Remediation

Research has also explored the potential for environmental remediation, such as the carboxylation and dehydroxylation of phenolic compounds under methanogenic conditions. A study by Bisaillon et al. in 1993 examined an anaerobic consortium capable of transforming phenol into benzoate, highlighting the potential for bioremediation of phenolic pollutants (Bisaillon, Lépine, Beaudet, & Sylvestre, 1993).

Photoluminescent Materials

The enzymatic oxidative polymerization of related phenolic compounds has been investigated for the creation of novel photoluminescent materials. López and colleagues in 2014 successfully polymerized 4-fluoroguaiacol using laccase, resulting in materials with potential applications in optoelectronics and sensors due to their fluorescence properties (López, Alonso-Omlin, Hernández-Alcántara, Bárzana, & Gimeno, 2014).

Catalytic Chemical Synthesis

On the chemical synthesis front, the use of (4-Fluoro-3-phenoxyphenyl)methanol-related compounds in catalytic processes has been demonstrated. Sun, Sun, and Rao in 2014 described a gram-scale synthesis of multi-substituted arenes via palladium-catalyzed C-H halogenation, showcasing the role of such compounds in facilitating complex chemical transformations (Sun, Sun, & Rao, 2014).

Safety And Hazards

The safety data sheet for “(4-Fluoro-3-phenoxyphenyl)methanol” suggests that it is toxic if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

properties

IUPAC Name

(4-fluoro-3-phenoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c14-12-7-6-10(9-15)8-13(12)16-11-4-2-1-3-5-11/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXDRIJUGWOQTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512099
Record name (4-Fluoro-3-phenoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluoro-3-phenoxyphenyl)methanol

CAS RN

68359-53-5
Record name (4-Fluoro-3-phenoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under argon 2.16 g (0.010 mole) of 4-fluoro-3-phenoxybenzaldehyde was dissolved in 50 ml of absolute ethanol. To this solution was added with stirring 0.28 g (0.0074 mole) of sodium borohydride. After stirring at room temperature for 24 hours, 3 ml of 10% hydrochloric acid was added to the reaction mixture. The solvent was then evaporated under reduced pressure, leaving a milky-white residue. This residue was dissolved in 100 ml of diethyl ether and 5% hydrochloric acid. The organic phase was separated, washed in succession twice with 25 ml of 5% hydrochloric acid and twice with 10 ml of a saturated aqueous solution of sodium chloride, and dried over anhydrous magnesium sulfate. After filtration, the solvent was evaporated under reduced pressure, leaving 1.98 g of (4-fluoro-3-phenoxyphenyl)methyl alcohol as a clear, colorless liquid. The nmr and ir spectra were consistent with the proposed structure.
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50 mL
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0.28 g
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Synthesis routes and methods II

Procedure details

To a stirred slurry of 1.4 grams (0.0375 mole) of 95% lithium aluminum hydride in 50 mL of diethyl ether was added dropwise during a one hour period a solution of 21.6 grams (0.1 mole) of 4-fluoro-3-phenoxybenzaldehyde in 50 mL of diethyl ether. Upon completion of addition the reaction mixture was heated at reflux for one hour. The reaction mixture was then cooled to 15° C., and 1.4 mL of water was cautiously added dropwise. Upon completion of addition the reaction mixture was again cooled to 15° C., and sequentially 1.4 mL of aqueous 15% sodium hydroxide and 4.2 mL of water were added. The reaction mixture was filtered through diatomaceous earth, and the filtrate was concentrated under reduced pressure yielding 19.5 grams of 4-fluoro-3-phenoxyphenylmethanol.
Quantity
1.4 g
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21.6 g
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50 mL
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50 mL
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1.4 mL
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4.2 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Fluoro-3-phenoxyphenyl)methanol
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Citations

For This Compound
1
Citations
European Food Safety Authority (EFSA)… - EFSA …, 2018 - Wiley Online Library
The conclusions of EFSA following the peer review of the initial risk assessments carried out by the competent authorities of the rapporteur Member State Germany and co‐rapporteur …
Number of citations: 7 efsa.onlinelibrary.wiley.com

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